molecular formula C9H10N2 B131094 (1H-Indol-5-yl)methanamine CAS No. 81881-74-5

(1H-Indol-5-yl)methanamine

Cat. No. B131094
CAS RN: 81881-74-5
M. Wt: 146.19 g/mol
InChI Key: UAYYSAPJTRVEQA-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

To an ice cold suspension of aluminium chloride (126 mg) in ether (1.5 ml) was added a suspension of lithium aluminium hydride (55 mg) in ether (1.5 ml), followed by stirring for 5 min. A solution of 5-cyanoindole (103 mg) in ether (5 ml) was added dropwise thereto. The mixture was stirred at room temperature for 6 hours, followed by adding aqueous Rochel solution thereto and then stirring for 5 hours. The resulting mixture was basified with 1M aqueous sodium hydroxide solution, extracted twice with ethyl acetate (50 ml), washed with saturated aqueous sodium chlroride solution, dried over magnesium sulfate and then filtered to yield (1H-indol-5-yl)methylamine (93 mg, 88%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11]([C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][CH:17]=[CH:16]2)#[N:12].[OH-].[Na+]>CCOCC>[NH:18]1[C:19]2[C:15](=[CH:14][C:13]([CH2:11][NH2:12])=[CH:21][CH:20]=2)[CH:16]=[CH:17]1 |f:0.1.2.3,4.5.6.7.8.9,11.12|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
126 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
55 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
103 mg
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
by adding aqueous Rochel solution
STIRRING
Type
STIRRING
Details
stirring for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (50 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chlroride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.